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Compound of Interest

Compound Name: 1,1,1,3-Tetrachloroacetone

Cat. No.: B15557530

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of chlorinated acetone derivatives,
focusing on acute oral toxicity in mice. The information is intended to assist researchers in
understanding the relative hazards of these compounds and in designing experiments with
appropriate safety precautions. The data presented is compiled from various toxicological
studies, and where available, insights into the mechanisms of toxicity are provided.

Quantitative Toxicity Data

The acute oral toxicity of several chlorinated acetone derivatives, as determined by the median
lethal dose (LD50) in mice, is summarized in the table below. A lower LD50 value indicates
higher acute toxicity.
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Compound Chemical Oral LD50 in
CAS Number . Reference
Name Structure Mice (mglkg)
Monochloroaceto
CH2CIC(O)CHs 78-95-5 127 - 141 [1]

ne
1,1-

] CHCI2C(O)CHs 513-88-2 250 [2]
Dichloroacetone
1,3- CH:2CIC(O)CH:2C

] 534-07-6 25 [2]
Dichloroacetone |
1,1,1- Data not

] CCIsC(O)CHs 918-00-3 ]
Trichloroacetone available
1,1,3- CHCI2C(O)CH2C Data not

) 921-03-9 ]
Trichloroacetone | available
Hexachloroaceto Data not

CCIsC(O)CClIs 116-16-5 ]

ne available

Note: Data for 1,1,1-trichloroacetone, 1,1,3-trichloroacetone, and hexachloroacetone were not
available in the reviewed literature. It is important to note that the toxicity of chlorinated
compounds can be influenced by the number and position of the chlorine atoms. For instance,
1,3-dichloroacetone is significantly more toxic than its isomer, 1,1-dichloroacetone.[2]

Mechanism of Toxicity: Oxidative Stress and
Apoptosis

The toxicity of many chlorinated organic compounds, including chlorinated acetone derivatives,
is linked to their ability to induce oxidative stress and subsequent apoptosis.[1][3] These highly
reactive electrophilic compounds can deplete intracellular stores of glutathione (GSH), a critical
antioxidant, leading to an accumulation of reactive oxygen species (ROS).[2] The resulting
oxidative stress can damage cellular components, including lipids, proteins, and DNA, and
trigger programmed cell death (apoptosis).

The proposed signaling pathway for chlorinated acetone-induced cytotoxicity is depicted below.
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Caption: Proposed signaling pathway for chlorinated acetone-induced cytotoxicity.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Mice
(Representative Protocol based on OECD Guideline 423)

This protocol describes a stepwise procedure to determine the acute oral LD50 of a substance.
The method is designed to use a minimal number of animals while still providing sufficient
information for hazard classification.

1. Animals:
o Healthy, young adult mice (e.g., CD-1 or similar strain), typically 8-12 weeks old.

e Animals are acclimatized to the laboratory conditions for at least 5 days before the
experiment.

e Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-
hour light/dark cycle.

o Standard laboratory diet and water are provided ad libitum.

2. Dose Preparation and Administration:
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The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil,
distilled water). The vehicle should be non-toxic at the volume administered.

Doses are prepared fresh on the day of administration.

A single dose is administered to each animal by oral gavage using a suitable intubation
cannula. The volume administered is generally kept low (e.g., 10 mL/kg body weight) to
avoid physical distress.

. Dosing Procedure (Stepwise Approach):

A starting dose is selected based on available information about the substance's toxicity.
Common starting doses are 5, 50, 300, or 2000 mg/kg.

A group of three animals is dosed at the starting dose.

Observation: The animals are observed for mortality and clinical signs of toxicity (e.g.,
changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and
central nervous system effects; and somatomotor activity and behavior pattern) frequently on
the day of dosing and at least once daily for 14 days.

Progression to the next step:

o If no mortality occurs, the next higher dose level is administered to a new group of three
animals.

o If mortality occurs in two or three animals, the test is stopped, and the LD50 is considered
to be in the range of that dose level.

o If one animal dies, the same dose is administered to a new group of three animals to
confirm the response.

This process is continued until a dose that causes mortality in at least two animals is
identified, or no mortality is observed at the highest dose level (typically 2000 or 5000

mg/kg).

. Data Analysis:
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e The LD50 value is estimated based on the dose levels at which mortality was and was not
observed. Statistical methods, such as the probit analysis, can be used for a more precise
estimation if more dose groups are used.

5. Necropsy:

» All animals (including those that die during the study and those sacrificed at the end) are
subjected to a gross necropsy. Any pathological changes in major organs are recorded.

Mutagenicity Assessment (Ames Test)

Several chlorinated acetones have been shown to be direct-acting mutagens in the Ames test,
a widely used bacterial reverse mutation assay.[2] For example, 1,1,1-trichloroacetone was
found to be 25 times more potent as a mutagen than 1,1-dichloroacetone.[2]

Principle: The Ames test utilizes several strains of the bacterium Salmonella typhimurium that
are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require
it for growth). The test assesses the ability of a chemical to cause a reverse mutation
(reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.

Brief Protocol:

o Tester Strains: Specific Salmonella typhimurium strains (e.g., TA98, TA100) are used, which
are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

e Metabolic Activation (S9 Mix): The test is performed with and without the addition of a rat
liver homogenate fraction (S9 mix). The S9 mix contains enzymes that can metabolically
activate certain chemicals into their mutagenic forms, mimicking mammalian metabolism.

o Exposure: The tester strains are exposed to various concentrations of the test substance in
the presence or absence of the S9 mix.

» Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
¢ Incubation: The plates are incubated for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A significant, dose-dependent increase in the number of
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revertant colonies compared to the negative control indicates a mutagenic potential of the
test substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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